molecular formula C12H8N2 B034526 1,7-Phenanthroline CAS No. 230-46-6

1,7-Phenanthroline

Cat. No. B034526
CAS RN: 230-46-6
M. Wt: 180.2 g/mol
InChI Key: OZKOMUDCMCEDTM-UHFFFAOYSA-N
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Description

1,7-Phenanthroline is known for its rigidity, planarity, aromaticity, basicity, and chelating capability, making it a versatile starting material in various branches of chemistry, including synthetic organic, inorganic, and supramolecular chemistry (Accorsi et al., 2009).

Synthesis Analysis

1,7-Phenanthroline derivatives are synthesized through various methods. For example, novel fluorine-containing 1,7-phenanthrolines have been synthesized using a pyridine-ring formation reaction of N-propargyl-6,8-bis(trifluoroacetyl)quinolin-5-amine with different nucleophiles (Shibata et al., 2009).

Molecular Structure Analysis

The molecular structure of 1,7-phenanthroline has been studied extensively. For instance, 4,7-phenanthroline was found to possess pseudo-C2v point symmetry but lacks crystallographic mirror symmetry (Bond et al., 2001).

Chemical Reactions and Properties

1,7-Phenanthroline is a classic ligand in coordination chemistry and exhibits versatility in metal ion binding. Its complexes are known for intense luminescence and DNA intercalative properties (Bencini & Lippolis, 2010).

Physical Properties Analysis

The physical properties of 1,7-phenanthroline derivatives have been characterized by various techniques. For example, new approaches to the synthesis of 4,7-dichloro-1,10-phenanthrolines and their derivatives were developed, and their properties were characterized using techniques like MS, HRMS, GC-MS, and electronic absorption spectroscopy (Nycz et al., 2019).

Chemical Properties Analysis

1,7-Phenanthroline-based compounds have been used in catalytic studies and have shown good catalytic activity. For instance, a domino copper-catalyzed coupling-cyclization reaction using 1,10-phenanthroline derivatized on polystyrene/divinylbenzene supports illustrated its applicability in catalysis (Slough et al., 2004).

Scientific Research Applications

  • Cyclization/Hydrosilylation Catalyst : A 1:1 mixture of 1,7-Phenanthroline and a cationic platinum phenanthroline complex is used to catalyze the cyclization/hydrosilylation of functionalized 1,6- and 1,7-diynes. This process results in the formation of silylated 1,2-dialkylidenecycloalkanes (Madine, Wang, & Widenhoefer, 2000).

  • Synthesis of Molecular Switches : 1,10-Phenanthroline serves as a versatile ligand with applications across chemistry, biology, and material science. Its synthesis allows for the chemical grafting of molecular switches, particularly in spin-crossover complexes (Mörtel et al., 2020).

  • Stimulating Chlorophyll Synthesis : 1,7-phenanthroline stimulates the conversion of protochlorophyllide to chlorophyllide b in Chlamydomonas reinhardtii y-1 cells, indicating its role in chlorophyll synthesis (Bednarik & Hoober, 1985).

  • Development of Chemosensors and Intercalating Agents : This compound is a building block for the construction of ligands for molecular chemosensors, ionophores, and intercalating agents for polynucleotides (Bencini & Lippolis, 2010).

  • UV-Vis-NIR Luminescent Organic Derivatives : 1,10-phenanthroline is a versatile material for the design of UV-Vis-NIR luminescent organic derivatives and coordination compounds, demonstrating its application in synthetic organic, inorganic, and supramolecular chemistry (Accorsi et al., 2009).

  • Applications in DNA Recognition and Interaction : 1,10-Phenanthroline complexes are used extensively in coordination chemistry, industries, and medicine, especially in the context of DNA recognition and interaction (Semire, Olandipo, & Adeoye, 2009).

  • Chemosensing of Cations and Anions : As a ligand, 1,10-phenanthroline acts as a chemosensor for both cations and anions, providing tools for sensing these ions in environmental and biological systems (Alreja & Kaur, 2016).

  • Drug-Metabolizing Enzyme Induction : 1,7-phenanthroline induces hepatic and renal drug-metabolizing enzymes, which may affect the disposition of xenobiotics (Wang et al., 2003).

Safety And Hazards

1,7-Phenanthroline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,7-phenanthroline
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InChI

InChI=1S/C12H8N2/c1-3-9-5-6-11-10(4-2-7-13-11)12(9)14-8-1/h1-8H
Source PubChem
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InChI Key

OZKOMUDCMCEDTM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C(C3=C(C=C2)N=CC=C3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H8N2
Source PubChem
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DSSTOX Substance ID

DTXSID50870492
Record name 1,7-Phenanthroline
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Molecular Weight

180.20 g/mol
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Physical Description

Tan crystalline powder; [MSDSonline]
Record name 1,7-Phenanthroline
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Solubility

>27 [ug/mL] (The mean of the results at pH 7.4)
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Vapor Pressure

0.0000326 [mmHg]
Record name 1,7-Phenanthroline
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Product Name

1,7-Phenanthroline

CAS RN

230-46-6, 12678-01-2
Record name 1,7-Phenanthroline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,080
Citations
ND Savić, S Vojnovic, BĐ Glišić, A Crochet… - European Journal of …, 2018 - Elsevier
Mononuclear silver(I) complexes with 1,7-phenanthroline (1,7-phen), [Ag(NO 3 -O,O′) (1,7-phen-N7) 2 ] (1) and [Ag(1,7-phen-N7) 2 ]X, X = ClO 4 − (2), CF 3 SO 3 − (3), BF 4 − (4) and …
Number of citations: 37 www.sciencedirect.com
AR Surrey, RA Cutler - Journal of the American Chemical Society, 1954 - ACS Publications
COOC2H5 seemed reasonable, therefore, to assume that cyclization of l, 3-bis-(/3, d-dicarbethoxyvinylamino)-ben-zene (X), prepared from m-phenylenediamine and ethyl …
Number of citations: 14 pubs.acs.org
VD Singh, RS Singh, BK Dwivedi… - The Journal of …, 2019 - ACS Publications
1,7-Phenanthroline based bis−boron dipyrromethenes (bis−BODIPYs) B1 and B2 obtained via small substitutional changes (−Cl/–SCH 3 ) have been described. The effect of restriction …
Number of citations: 10 pubs.acs.org
T Kromp, WS Sheldrick, C Näther - Zeitschrift für anorganische …, 2003 - Wiley Online Library
The coordination polymers [CuBr(1, 7‐phen‐κN7)] (1a), [CuI(1, 7‐phen)] (2a) and [(CuI) 2 (1, 7‐phen‐κN7)] (2b) may be prepared by treatment of the appropriate copper(I) halide with 1, …
Number of citations: 46 onlinelibrary.wiley.com
S Yamamoto, T Yasuda, T Kanbara… - Bulletin of the Chemical …, 2022 - journal.csj.jp
Phenanthroline derivatives are typical simple aza-polycyclic aromatic hydrocarbons that have been used as hole-blocking and electron-transporting materials in organic light-emitting …
Number of citations: 1 www.journal.csj.jp
S Wang, DP Hartley, SL Ciccotto, SH Vincent… - Drug metabolism and …, 2003 - ASPET
The purpose of the present study was to evaluate the effect of 1,7-phenanthroline (PH), which has been proposed to be a selective phase II enzyme inducer, on the gene expression of …
Number of citations: 24 dmd.aspetjournals.org
NL Stevanović, TP Andrejević, A Crochet, T Ilic-Tomic… - Polyhedron, 2019 - Elsevier
The reactions between equimolar amounts of CuX 2 (X = NO 3 − and CF 3 SO 3 − ) and two aromatic nitrogen-containing heterocycles differing in the position of nitrogen atoms, 1,7- …
Number of citations: 7 www.sciencedirect.com
BA CARR, MR FRANKLIN* - Xenobiotica, 1998 - Taylor & Francis
1. Changes in the major hepatic drug-metabolizing enzymes by compounds identified as atypical inducers (multienzyme response but devoid of cytochrome P450-inducing ability) in rat …
Number of citations: 26 www.tandfonline.com
C Doroftei, A Carlescu, L Leontie, R Danac… - Materials, 2022 - mdpi.com
This work reports a study on structural, electrical and optical properties of some recently synthesized pyrrolo[1,2-i][1,7] phenanthrolines derivatives in thin films. The thin films were …
Number of citations: 1 www.mdpi.com
BW Sun, L Du - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
The title complex, [Zn(N3)2(C12H8N2)2], possesses C2 symmetry. The Zn2+ ion has a distorted tetrahedral coordination environment and is coordinated by two N atoms from two 1,7-…
Number of citations: 4 scripts.iucr.org

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